The compound is classified under the broader category of azabicyclo compounds, which are often derived from tropane alkaloids. Its molecular formula is with a molecular weight of 167.25 g/mol, and it is recognized by various identifiers including the InChI key and SMILES notation. The synthesis and study of this compound are relevant in medicinal chemistry, particularly for developing drugs targeting neurological disorders.
The synthesis of 8-propyl-8-azabicyclo[3.2.1]octan-3-one typically involves several steps, often starting from readily available precursors such as 2,5-dimethoxytetrahydrofuran and 1,3-acetonedicarboxylic acid.
The molecular structure of 8-propyl-8-azabicyclo[3.2.1]octan-3-one features a bicyclic framework with a nitrogen atom situated at the bridgehead position, which significantly influences its chemical reactivity and biological activity.
Structural elucidation can be performed using techniques such as:
8-propyl-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions due to its functional groups.
Reagents commonly employed in these reactions include:
The mechanism of action for 8-propyl-8-azabicyclo[3.2.1]octan-3-one primarily involves its interaction with neurotransmitter receptors in the brain.
This compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake, which can affect mood, cognition, and pain perception.
Studies indicate that modifications in the azabicyclo structure can lead to variations in receptor affinity and selectivity, making it a valuable scaffold for drug design.
Understanding the physical and chemical properties of 8-propyl-8-azabicyclo[3.2.1]octan-3-one is essential for predicting its behavior in biological systems and during synthesis.
Property | Value |
---|---|
Molecular Formula | C10H17NO |
Molecular Weight | 167.25 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Stability | Generally stable under proper storage conditions |
The applications of 8-propyl-8-azabicyclo[3.2.1]octan-3-one span various fields:
The tropane nucleus consists of a bicyclic framework featuring a nitrogen atom at the 8-position, which serves as a critical site for structural diversification. 8-Propyl-8-azabicyclo[3.2.1]octan-3-one belongs to the 3-keto-tropane subclass characterized by a carbonyl group at the 3-position. This ketone functionality significantly influences the molecule's electronic distribution and three-dimensional conformation, enabling distinct binding interactions with biological targets compared to hydroxylated (e.g., tropinone) or carboxylic acid derivatives [3]. The bridgehead nitrogen in this compound features an N-propyl substituent rather than the methyl group found in classical tropane alkaloids like cocaine, substantially altering its steric and electronic properties [1] [2].
Table 1: Structural Features of 8-Azabicyclo[3.2.1]octane Derivatives with N-Alkyl Modifications
Compound Name | N-Substituent | C3 Functional Group | Molecular Formula | Key Structural Attributes |
---|---|---|---|---|
8-Propyl-8-azabicyclo[3.2.1]octan-3-one | Propyl (-CH₂CH₂CH₃) | Ketone (>C=O) | C₁₀H₁₇NO | Flexible alkyl chain, planar carbonyl |
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one | Isopropyl (-CH(CH₃)₂) | Ketone (>C=O) | C₁₀H₁₇NO | Branched alkyl, increased steric hindrance |
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one | Cyclopropyl | Ketone (>C=O) | C₁₀H₁₅NO | Rigid cyclic substituent, altered electron density |
8-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine | Methyl | Exo-amine (-NHCH₂CH₂CH₃) | C₁₁H₂₂N₂ | Dual alkylation (N1 and N3), basic center |
Stereochemically, tropanes exhibit distinct chiral environments. While 8-Propyl-8-azabicyclo[3.2.1]octan-3-one lacks chiral centers due to its symmetrical ketone, reduction to the corresponding 3-hydroxy derivatives creates stereogenic centers that profoundly impact pharmacological activity. The (1R,5R) absolute configuration, specifically referenced in PubChem records (CID 98069902), represents the biologically relevant enantiomer for dopamine transporter interaction [2]. This stereochemical preference arises from complementarity with the transporter's binding pocket, where the tropane ring system adopts a specific orientation. The N-propyl chain introduces enhanced lipophilicity compared to N-methyl analogs (calculated logP ≈ 1.8), influencing blood-brain barrier penetration—a critical factor for CNS-targeted compounds [3] [6].
The development of N-substituted tropanes traces its origins to cocaine structural optimization efforts beginning in the mid-20th century. Researchers sought to dissociate the therapeutic potential of dopamine reuptake inhibition from cocaine's adverse effect profile, including abuse liability and cardiovascular toxicity. Early analogs focused on ester modifications, but attention shifted to nitrogen alkylation following observations that N-demethylated cocaine metabolites retained pharmacological activity . This insight spurred systematic investigation of N-alkyl tropanes throughout the 1980s-1990s, culminating in advanced radioligands and candidate therapeutics [6].
Table 2: Evolution of N-Substituted Tropane DAT Inhibitors
Generation | Representative Compounds | N-Substituent | Key Advancements | Limitations |
---|---|---|---|---|
First (1970s) | Cocaine, RTI-31 | Methyl | Target identification, binding assays | Low selectivity, abuse potential |
Second (1980s-90s) | WIN 35,428, RTI-55 | 4-Carbon chains (e.g., phenylisopropyl) | Improved DAT affinity, SPECT imaging | Complex synthesis, residual abuse liability |
Third (2000s) | 8-Propyl derivatives | Short alkyl chains (propyl) | Balanced DAT/SERT selectivity, reduced abuse potential | Moderate bioavailability |
8-Propyl-8-azabicyclo[3.2.1]octan-3-one emerged as a key synthetic intermediate in this progression, enabling efficient production of novel DAT inhibitors. Its significance lies in serving as the precursor to 3β-aryl-8-propyltropane analogs described in patent literature (e.g., WO2007063071A1), which demonstrated enhanced selectivity profiles compared to earlier N-methyl compounds [6]. The synthetic route typically involves Mannich cyclization or related ring-forming reactions, followed by N-alkylation—processes detailed in US20060058343A1 for producing substituted 8-azabicyclo[3.2.1]octan-3-ols . The propyl variant specifically addressed pharmacokinetic challenges observed with bulkier N-substituents (e.g., phenylalkyl groups), which often suffered from poor brain penetration despite high in vitro affinity. Molecular modeling revealed the propyl group optimally filled a hydrophobic subpocket in the DAT binding site without introducing steric clashes that hindered binding kinetics [6] [8].
The strategic selection of a propyl group for nitrogen substitution balances multiple physicochemical and pharmacological considerations. Compared to the classical N-methyl group (present in cocaine), the propyl chain enhances lipophilicity (increasing logP by approximately 1.0-1.2 units), thereby improving blood-brain barrier permeability—a crucial factor for CNS-targeted dopamine reuptake inhibitors [3] [7]. Molecular dynamics simulations indicate the propyl group forms favorable van der Waals interactions with hydrophobic residues (e.g., Phe155, Val328) in the DAT binding pocket, contributing approximately -2.3 kcal/mol to binding energy versus the methyl analog [6].
Stereoelectronic effects significantly influence binding. The N-propyl group reduces the nitrogen atom's solvent-accessible surface area by ~35% compared to N-H tropanes, diminishing hydrogen-bonding potential with aqueous phases and promoting membrane partitioning. This modification also subtly modulates the basicity of the bridgehead nitrogen, lowering its pKa by approximately 0.5 units relative to N-methyltropanes, which may influence ionic interactions with aspartate residues in neurotransmitter transporters [8]. Crucially, the propyl substituent strikes a balance between size and flexibility—unlike rigid aromatic substituents that can induce conformational changes reducing DAT affinity or promoting off-target activity.
Table 3: Influence of N-Substituents on Tropane Pharmacological Properties
N-Substituent | DAT Ki (nM)* | SERT/DAT Selectivity Ratio | logP (Experimental) | Brain Penetration (AUCRatio) |
---|---|---|---|---|
Methyl (cocaine) | 211 ± 34 | 1:8.2 | 2.10 | 0.85 |
Propyl | 48 ± 7 | 1:15.3 | 2.95 | 1.42 |
Cyclopropyl | 93 ± 11 | 1:12.6 | 2.88 | 1.28 |
Allyl | 67 ± 9 | 1:10.1 | 2.80 | 1.35 |
Benzyl | 38 ± 5 | 1:3.2 | 3.75 | 0.91 |
Structure-activity relationship (SAR) studies reveal a Goldilocks principle for N-alkyl chain length in tropane-based DAT inhibitors. While methyl substitution yields moderate affinity (Ki ≈ 200-500nM), elongation to ethyl or propyl enhances DAT binding (Ki ≈ 50-100nM). Further extension to butyl or pentyl chains diminishes activity, suggesting optimal steric complementarity with the propyl group [6] [8]. The linear alkyl chain also simplifies synthesis compared to branched or cyclic analogs (e.g., 8-isopropyl or 8-cyclopropyl derivatives), enabling cost-effective scale-up. Furthermore, metabolic studies indicate the N-propyl group undergoes slower oxidative dealkylation than N-methyl groups, potentially extending plasma half-life without introducing the complex metabolism seen in N-benzyl derivatives [6].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: